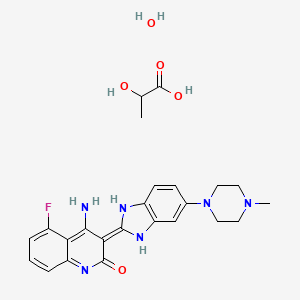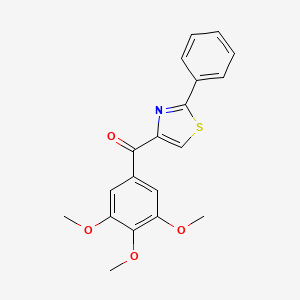
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone
Descripción general
Descripción
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone, also known as TTM, is a synthetic compound that has been extensively studied for its potential use in scientific research. TTM has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research by Shahana and Yardily (2020) on the synthesis and characterization of novel compounds related to thiazole derivatives, including structural analysis and molecular docking, aids in understanding their potential antibacterial activity. This study highlights the importance of structural optimization and theoretical vibrational spectra for understanding compound stability and reactivity, contributing to the development of new antibacterial agents (Shahana & Yardily, 2020).
Anticancer Potential
A 2013 study by Magalhães et al. explored the cytotoxicity of a phenstatin family compound, focusing on its mechanisms of inducing cell death in leukemia cells. This research contributes to understanding the compound's potential as an anticancer therapeutic, particularly in inhibiting tubulin polymerization and inducing apoptosis (Magalhães et al., 2013).
Structural Analysis and Synthesis
Çeti̇nkaya (2017) conducted a study involving the synthesis of phenstatin derivatives, including structural analysis using spectroscopic techniques. The focus on geometrical parameters and structural optimization contributes to the understanding of these compounds in scientific research (Çeti̇nkaya, 2017).
Antioxidant Properties
Research by Çetinkaya, Göçer, Menzek, and Gülçin (2012) on the synthesis and antioxidant properties of certain derivatives highlights their potential as effective antioxidants. The study evaluates their radical scavenging activities, comparing them to standard compounds, and suggests their potential as promising molecules due to their antioxidant power (Çetinkaya et al., 2012).
Antiproliferative Activity
Chang et al. (2014) synthesized a series of compounds to investigate their antiproliferative activity, particularly against cancer cells. This study contributes to the understanding of the compound's potential in cancer treatment, focusing on its ability to inhibit tubulin polymerization and disrupt vascular formation (Chang et al., 2014).
Propiedades
Número CAS |
1135797-91-9 |
|---|---|
Nombre del producto |
(2-Phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
Fórmula molecular |
C19H17NO4S |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(2-phenyl-1,3-thiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H17NO4S/c1-22-15-9-13(10-16(23-2)18(15)24-3)17(21)14-11-25-19(20-14)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Clave InChI |
WZEMDWPKLKAUOH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Sinónimos |
(2-phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone SMART 100 SMART-100 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

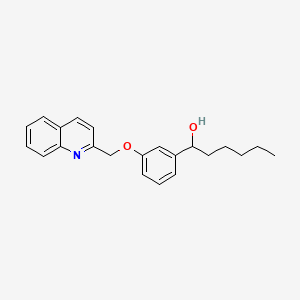
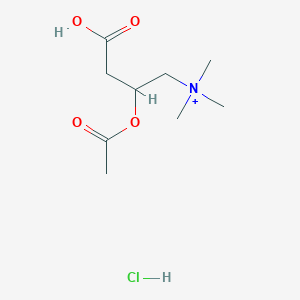
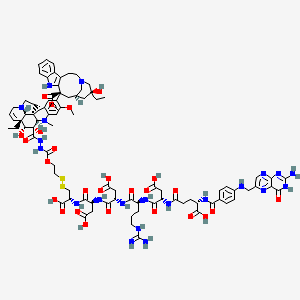
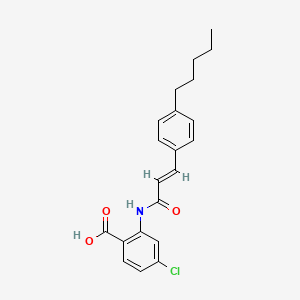
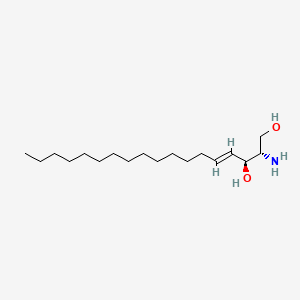
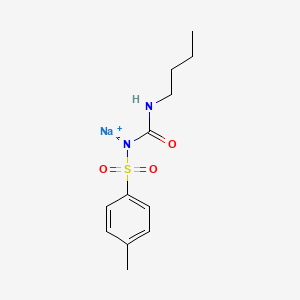
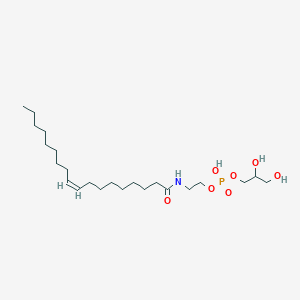
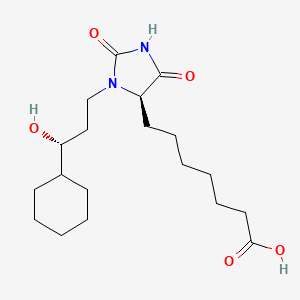
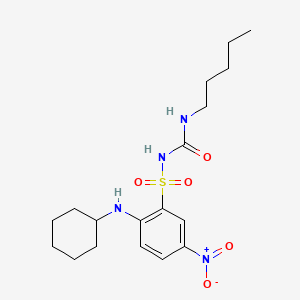
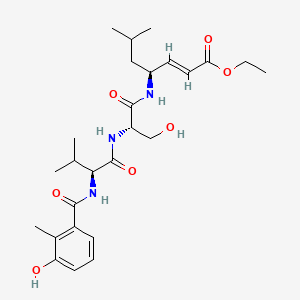
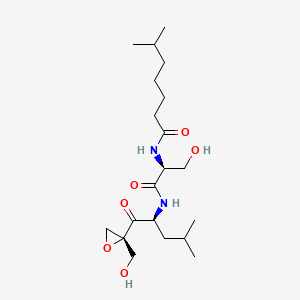
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)
![(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide](/img/structure/B1663058.png)
